molecular formula C7H4BrCl2N3 B1444712 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 934297-58-2

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1444712
CAS No.: 934297-58-2
M. Wt: 280.93 g/mol
InChI Key: HFALLSGFGXDBOV-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant biological activities, particularly in targeted cancer therapy . The presence of bromo and chloro substituents at the 3, 5, and 7 positions makes it an exceptionally versatile intermediate for sequential cross-coupling and nucleophilic substitution reactions, enabling the rapid exploration of chemical diversity . Researchers utilize this compound primarily as a key precursor in the synthesis of potential protein kinase inhibitors. Kinases are enzymes that are critical targets in oncology, and pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors for enzymes such as Threonine Tyrosine Kinase (TTK), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase . These inhibitors often function by competitively binding to the ATP-binding site of the target kinase, disrupting phosphorylation and subsequent signal transduction pathways that drive cancer cell proliferation and survival . The structural features of this compound allow it to act as a core fragment for constructing candidate molecules that can be evaluated for in vitro enzymatic activity, cell-based anti-proliferative assays (e.g., against leukemia cell lines like MOLT-4 and HL-60), and for optimizing pharmacokinetic properties . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use. For specific storage and handling information, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c1-3-5(9)12-7-4(8)2-11-13(7)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFALLSGFGXDBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically starts from appropriately substituted pyrazole or pyrimidine precursors, followed by cyclization and selective halogenation steps. The key features include:

  • Construction of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions.
  • Introduction of bromine at position 3 and chlorine atoms at positions 5 and 7.
  • Methyl substitution at position 6, often introduced via methylated precursors or methylation reactions.

Cyclization Strategies

The pyrazolo[1,5-a]pyrimidine ring system is commonly formed through cyclization reactions involving:

  • 3-substituted-5-amino-1H-pyrazoles reacting with β-dicarbonyl compounds (e.g., 2-acetylcyclopentanone, 2-ethoxycarbonylcyclopentanone).
  • Condensation reactions under reflux or microwave-assisted solvent-free conditions to enhance yield and reduce reaction time.
  • The regioselectivity of cyclization is influenced by the nature of the β-dicarbonyl compound, affecting the final substitution pattern on the heterocyclic ring.

These methods provide high yields and excellent functional group tolerance, making them efficient for synthesizing complex pyrazolo[1,5-a]pyrimidines, including halogenated derivatives.

Halogenation Techniques

Selective bromination and chlorination are critical for obtaining this compound. The halogenation steps generally involve:

  • Bromination at position 3 using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Chlorination at positions 5 and 7 often achieved via electrophilic aromatic substitution using chlorine sources like sulfuryl chloride or chlorine gas.
  • Reaction conditions are optimized to prevent over-halogenation or undesired substitution.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted cyclization and halogenation, which offer:

  • Faster reaction times (minutes versus hours in conventional heating).
  • Higher yields and cleaner reactions due to solvent-free or minimal solvent conditions.
  • Enhanced regioselectivity and functional group tolerance.

Microwave-assisted methods have been successfully applied to synthesize various pyrazolo[1,5-a]pyrimidine derivatives, including those with halogen substituents.

Detailed Research Findings and Data

Representative Synthetic Route Example

Step Reagents and Conditions Yield (%) Notes
1. Cyclization 3-substituted-5-amino-1H-pyrazole + β-dicarbonyl compound, ethanol, reflux or microwave irradiation (120 °C, 20 min) 85-92 Microwave irradiation improves yield and reduces time
2. Bromination NBS or Br2, solvent (e.g., dichloromethane), 0-25 °C 90-95 Selective bromination at position 3
3. Chlorination Sulfuryl chloride or Cl2 gas, solvent (e.g., chloroform), room temperature 88-93 Chlorination at positions 5 and 7
4. Methylation (if required) Methyl iodide or methylation reagent, base (e.g., K2CO3), solvent (e.g., DMF) 80-85 Introduces methyl group at position 6

Mechanistic Insights

  • The cyclization involves nucleophilic attack of the amino group on the β-dicarbonyl carbonyl, followed by ring closure to form the fused pyrazolo[1,5-a]pyrimidine.
  • Halogenation proceeds via electrophilic aromatic substitution, with regioselectivity governed by electronic effects of substituents and ring nitrogen atoms.
  • Microwave irradiation accelerates these steps by providing uniform heating and energy input, facilitating bond formation and halogen incorporation.

Physical and Chemical Properties Relevant to Preparation

Property Value Significance
Molecular Weight 266.91 g/mol Confirms molecular composition
Solubility ~0.15-1.34 mg/mL in various solvents Influences choice of reaction medium
Log P (octanol/water) ~1.8-2.15 Indicates moderate lipophilicity, affects purification
Stability Stable under standard lab conditions Allows for flexible reaction conditions

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Conventional Cyclization + Halogenation Stepwise synthesis via reflux in ethanol, halogenation with NBS/Cl2 Well-established, good yields Longer reaction times, solvent use
Microwave-Assisted Solvent-Free Cyclization Rapid cyclization under microwave, solvent-free, followed by halogenation Faster, higher yields, eco-friendly Requires microwave reactor
Direct Halogenation of Preformed Pyrazolo[1,5-a]pyrimidine Halogenation on methylated pyrazolo[1,5-a]pyrimidine scaffold High selectivity Potential for over-halogenation

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, its photophysical properties allow it to interact with light, making it useful in optical applications .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Melting Point : 73–75°C
  • Density : 2.16 g/cm³
  • Refractive Index : 1.782
  • Lipophilicity (LogP) : 2.80

Synthetically, it is prepared via nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions, enabling diversification at positions 3, 5, and 7 for drug discovery . Its halogen-rich structure enhances reactivity in cross-coupling reactions, making it valuable for generating derivatives with improved pharmacokinetic profiles .

Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine with structurally related analogs:

Structural and Functional Analogues

Compound Name (CAS) Substituents Molecular Weight Similarity Score Key Properties/Applications References
This compound (114040-06-1) Br (C3), Cl (C5/C7), CH₃ (C6) 266.91 1.00 (Reference) Kinase inhibition, radiopharmaceutical precursor
5-Chloropyrazolo[1,5-a]pyrimidine (29274-24-6) Cl (C5) 153.57 0.83 Limited potency in kinase assays; used in fluorescence studies
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (877173-84-7) Br (C3), Cl (C7) 232.44 0.76 Intermediate for TRK inhibitors; lower cellular activity
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (189116-36-7) Cl (C5), CH₃ (C2) 167.61 0.79 Moderate PDE4 inhibition; reduced oral bioavailability
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CID 18732329) Br (C3), CH₃ (C6) 212.05 0.85 Enhanced selectivity for PI3Kδ in COPD models

Halogen Substitutions

  • Bromine at C3: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki with aryl boronic acids). Derivatives with Br at C3 show 2–3× higher kinase inhibitory activity compared to non-brominated analogs .
  • Chlorine at C5/C7: Increases metabolic stability. The dichloro configuration in 114040-06-1 improves binding affinity to FLT3 and TRK kinases compared to mono-chloro analogs (e.g., 29274-24-6) .

Methyl Group at C6

  • The methyl group in 114040-06-1 reduces steric hindrance compared to bulkier substituents (e.g., ethyl in 885720-87-6) while improving lipophilicity (LogP = 2.80 vs. 2.10 for 29274-24-6). This balance enhances cell permeability and oral bioavailability in preclinical models .

Comparison with Fluoro Derivatives

  • Fluorinated analogs (e.g., 18F-labeled pyrazolo[1,5-a]pyrimidines) exhibit superior tumor uptake in PET imaging but lack the bromine-mediated reactivity for further derivatization .

Biological Activity

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrCl2N3C_7H_4BrCl_2N_3, with a molecular weight of approximately 280.93 g/mol. The compound features a fused ring structure that combines both pyrazole and pyrimidine moieties, characterized by the presence of bromine and chlorine substituents along with a methyl group. This unique structural configuration contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under specific conditions. One effective method includes the reaction of 3-bromo-1H-pyrazole-5-amine with β-enaminone derivatives using microwave irradiation, which yields high efficiency and purity . Industrial methods may utilize continuous flow reactors and optimize reaction conditions to enhance yield further.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Its mechanism of action involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Enzymatic Inhibition

This compound has been identified as a potent enzyme inhibitor. It interacts with the active sites of target enzymes, disrupting their normal functions. This property is particularly valuable in drug design for conditions where enzyme overactivity contributes to disease progression .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promise in antimicrobial applications. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameSimilarity IndexBiological Activity
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine0.76Moderate Antitumor
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine0.84Low Antitumor
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine0.79Moderate Antimicrobial
3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine0.74Low Antimicrobial

The unique combination of halogen atoms and a methyl group in this compound enhances its lipophilicity and reactivity compared to its analogs.

Case Studies

Recent studies have highlighted the efficacy of this compound in specific cancer models:

  • Case Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential for further development into therapeutic agents against various cancers.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular targets and pathways influenced by this compound.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects.
  • Formulation Development : Investigating formulation strategies that enhance bioavailability and targeted delivery.

Q & A

Q. What are the primary synthetic strategies for preparing 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or α,β-unsaturated electrophiles, followed by halogenation. For example, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) in dichloromethane, while chlorination at positions 5 and 7 may involve POCl₃ or SOCl₂ under reflux conditions. Post-functionalization (e.g., methylation) is often performed using alkyl halides and base catalysts like NaH in DMF .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substitution patterns and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., deviations <0.0004 Da).
  • Melting Point Analysis : Cross-referenced with literature values (e.g., 200–201°C for methylated analogs) .
  • IR Spectroscopy : Identification of functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .

Q. How do steric and electronic effects of substituents influence reactivity?

The bromine atom at position 3 acts as a leaving group in nucleophilic substitutions, while methyl at position 6 enhances steric hindrance, directing reactions to less hindered positions. Chlorine atoms at 5 and 7 increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Discrepancies in NMR or mass spectra may arise from regioisomeric impurities or solvent effects. Strategies include:

  • 2D NMR (COSY, NOESY) : To confirm connectivity and rule out positional isomerism.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., analogs with 2-chlorophenylazo groups ).
  • Control Experiments : Re-synthesizing intermediates to isolate regioisomers .

Q. What methodologies optimize regioselectivity in halogenation reactions?

Regioselectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-rich positions.
  • Catalysts : Lewis acids like FeCl₃ can direct halogenation to specific sites.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination .

Q. How can computational modeling aid in designing bioactive derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with biological activity. For example, pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (Cl, Br) show enhanced binding to kinase targets due to increased electrophilicity .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes?

Yield discrepancies often stem from:

  • Purity of Starting Materials : Impurities in 3-aminopyrazoles reduce efficiency.
  • Reaction Scale : Small-scale reactions (<1 mmol) may suffer from inhomogeneous mixing.
  • Workup Procedures : Differences in crystallization solvents (e.g., hexane vs. ethanol) impact recovery rates .
Synthetic Route Yield (%)ConditionsReference
Halogenation with NBS76–88DCM, 0°C, 2 h
Cyclocondensation with DMF62–70Reflux, 5–6 h

Methodological Challenges

Q. What strategies mitigate hazards when handling reactive intermediates?

  • Protective Equipment : Glove boxes for air-sensitive reagents (e.g., NaH).
  • Waste Management : Segregate halogenated byproducts for specialized disposal .
  • Ventilation : Use fume hoods during chlorination (POCl₃ releases HCl gas) .

Q. How can structural ambiguities in analogues be addressed during SAR studies?

  • Parallel Synthesis : Generate libraries with systematic substitutions (e.g., replacing Br with CN or NH₂).
  • Biological Assays : Compare IC₅₀ values against parent compound to identify critical substituents .

Experimental Design

Q. What steps ensure reproducibility in multistep syntheses?

  • Stoichiometric Precision : Use calibrated syringes for moisture-sensitive reagents (e.g., MeI).
  • Inert Atmosphere : Schlenk lines for reactions requiring anhydrous conditions.
  • QC Checkpoints : Intermediate characterization (e.g., TLC, LC-MS) after each step .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine

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